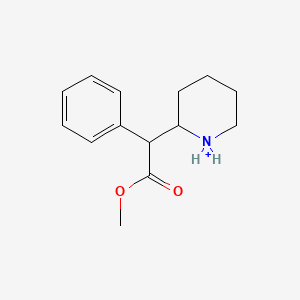
Methylphenidate(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylphenidate(1+) is an ammonium ion derivative. It is a conjugate acid of a methylphenidate.
Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Clinical Efficacy
- Methylphenidate is primarily used as a central nervous system stimulant with a unique mechanism of action different from amphetamines. It's FDA-approved for treating attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. Beyond these, its efficacy extends to aiding patients with traumatic brain injury, stroke, cancer, and HIV infection. Placebo-controlled trials show its effectiveness as an adjunct therapy in depression and pain treatment (Challman & Lipsky, 2000).
Methylphenidate in Neurological Diseases
- While extensively researched, methylphenidate's use in cognitive and behavioral dysfunction in children with epilepsy, brain tumor, leukemia, closed brain injury, encephalitis, meningitis, or mental retardation remains controversial. There's limited data on its efficacy and side effects in children with these neurological illnesses (Weber & Lütschg, 2002).
Pharmacokinetics and Brain Binding
- Methylphenidate shows different binding and pharmacokinetics in the human and baboon brain. Notably, the d-threo enantiomer is responsible for its therapeutic effect, indicated by its higher uptake in basal ganglia and impact on striatal dopamine concentration (Ding et al., 1997).
Long-Term Effects Study
- A study called ADDUCE (Attention Deficit Hyperactivity Disorder Drugs Use Chronic Effects) is focused on investigating the long-term effects of methylphenidate on children and adolescents with ADHD, covering aspects like growth, psychiatric, neurological, and cardiovascular health (Inglis et al., 2016).
Neuroimaging Insights
- Clinical neuroimaging, particularly PET and MRI, has significantly contributed to understanding the neuropharmacology of methylphenidate. These techniques help determine the molecular targets of methylphenidate, action kinetics, and the impacted brain networks and connectivity (Zimmer, 2017).
Metabolism and Stereoselective Hydrolysis
- Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. The enzyme has a higher catalytic efficiency for the l-enantiomer compared to the d-enantiomer, aligning with the observed stereoselective clearance of methylphenidate in humans (Sun et al., 2004).
Connectomic Effects on Resting Brain
- Methylphenidate affects the brain's intrinsic network architecture, as shown in a study using resting state imaging with multivariate pattern classification. The drug's effects were noted across multiple networks, particularly visual, somatomotor, and default networks (Sripada et al., 2013).
Eigenschaften
Produktname |
Methylphenidate(1+) |
|---|---|
Molekularformel |
C14H20NO2+ |
Molekulargewicht |
234.31 g/mol |
IUPAC-Name |
methyl 2-phenyl-2-piperidin-1-ium-2-ylacetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/p+1 |
InChI-Schlüssel |
DUGOZIWVEXMGBE-UHFFFAOYSA-O |
Kanonische SMILES |
COC(=O)C(C1CCCC[NH2+]1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+)](/img/structure/B1260978.png)
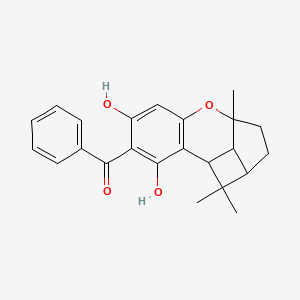
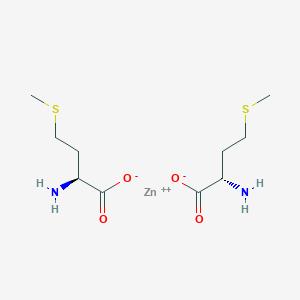

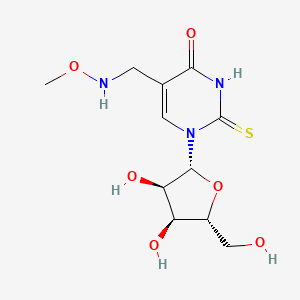
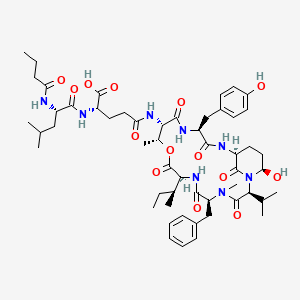

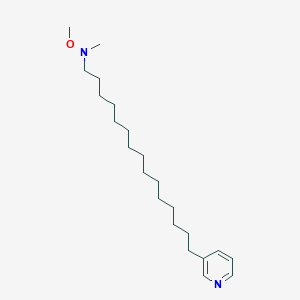
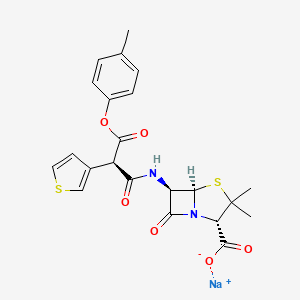

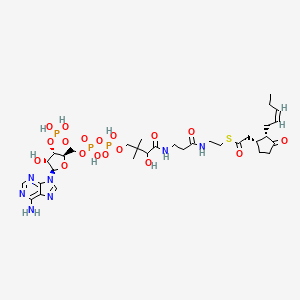
![(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260998.png)

